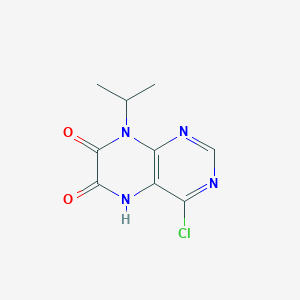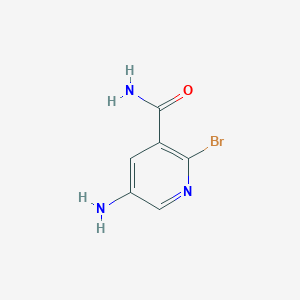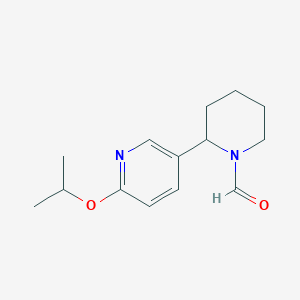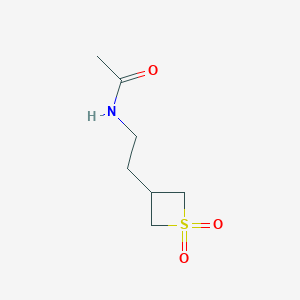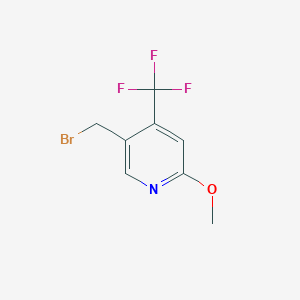
5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine is a chemical compound that belongs to the pyridine family It is characterized by the presence of a bromomethyl group at the 5-position, a methoxy group at the 2-position, and a trifluoromethyl group at the 4-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine typically involves the bromination of a suitable precursor. One common method involves the use of hydrobromic acid and xylene under reflux conditions to introduce the bromomethyl group . The reaction conditions must be carefully controlled to ensure the selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification and isolation of the final product are crucial steps in the industrial production to ensure high purity and quality.
化学反応の分析
Types of Reactions
5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyridine ring can undergo reduction under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation reactions can produce aldehydes or acids.
科学的研究の応用
5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential therapeutic applications, including as a precursor for the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals and materials with specialized properties.
作用機序
The mechanism of action of 5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine depends on its specific application. In pharmaceuticals, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
類似化合物との比較
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but lacks the methoxy group.
2-Chloro-5-(trifluoromethyl)pyridine: Contains a chlorine atom instead of a bromomethyl group.
5-(Bromomethyl)-2-(trifluoromethyl)pyridine: Similar but lacks the methoxy group.
Uniqueness
5-(Bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups. The presence of the bromomethyl, methoxy, and trifluoromethyl groups imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in pharmaceuticals and agrochemicals .
特性
分子式 |
C8H7BrF3NO |
|---|---|
分子量 |
270.05 g/mol |
IUPAC名 |
5-(bromomethyl)-2-methoxy-4-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C8H7BrF3NO/c1-14-7-2-6(8(10,11)12)5(3-9)4-13-7/h2,4H,3H2,1H3 |
InChIキー |
BUVGQHZTQXNABO-UHFFFAOYSA-N |
正規SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


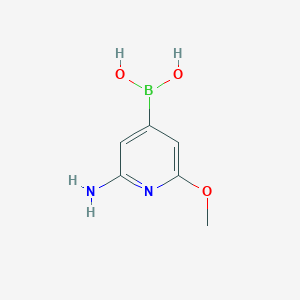
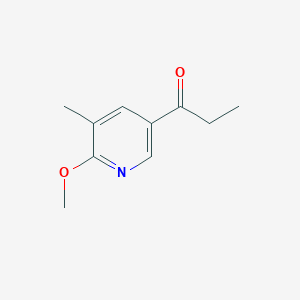
![7-chloro-4-fluoro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B15230353.png)
![(3S,8aS)-2-(tert-Butoxycarbonyl)octahydropyrrolo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B15230356.png)
![tert-butyl 5-fluoro-2-oxo-3H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B15230363.png)
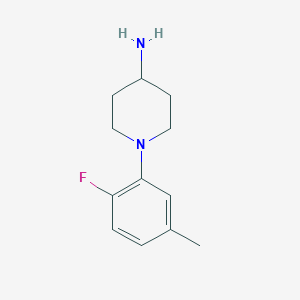

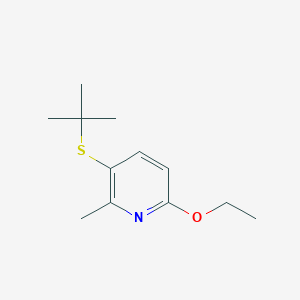
![5-(Benzo[d]oxazol-6-yl)-3-methyl-1H-pyrrole-2-carboxylicacid](/img/structure/B15230400.png)

